Bienvenue dans la boutique en ligne BenchChem!

Saralasin

Angiotensin Receptors Receptor Pharmacology AT2 Receptor Function

Select Saralasin for research requiring simultaneous, high-affinity blockade of both AT1 and AT2 receptors. This octapeptide reference standard offers near-equivalent receptor affinities (AT1 IC50 0.48 nM; AT2 IC50 0.19 nM) and a demonstrated ~111-fold greater central potency than losartan (IC50 0.09 nM vs 10 nM). Its unique pharmacological fingerprint—decreasing renal blood flow during exercise, unlike modern AT1-selective ARBs—makes it indispensable for brain renin-angiotensin system studies and renin-dependent hypertension phenotyping. Not interchangeable with non-peptide ARBs. Choose saralasin when protocols demand acute, non-oral RAS modulation with true non-selectivity.

Molecular Formula C42H65N13O10
Molecular Weight 912.0 g/mol
CAS No. 34273-10-4
Cat. No. B108331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaralasin
CAS34273-10-4
SynonymsN-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-alanine;  1-(N-methylglycine)-5-L-valine-8-L-alanine-Angiotensin II;  1-Sar-8-ala-angiotensin II;  1-(N-methylglycine)-5-L-valine-8-L-alanine-Angiotensin II;  Aralasin;  P 113;  Angiotensin II, 1-Sar-8-Ala;  Angiotensin II, 1-Sarcosine-8-Alanine;  angiotensin II, Sar(1)-Ala(8)-;  angiotensin II, sarcosyl(1)-alanine(8)-;  Anhydrous Saralasin Acetate;  Hydrated Saralasin Acetate;  Sar-Arg-Val-Tyr-Val-His-Pro-Ala;  Saralasin;  Saralasin Acetate;  Saralasin Acetate, Anhydrous;  Saralasin Acetate, Hydrated
Molecular FormulaC42H65N13O10
Molecular Weight912.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
InChIInChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1
InChIKeyPFGWGEPQIUAZME-NXSMLHPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble to 1 mg/ml in H2O

Saralasin CAS 34273-10-4: Procurement Profile and Pharmacological Identity of the Prototypical Peptide Angiotensin II Antagonist


Saralasin (1-sar-8-ala-angiotensin II; CAS: 34273-10-4) is an octapeptide analog of angiotensin II that functions as a non-selective, competitive antagonist at both angiotensin II type 1 (AT1) and type 2 (AT2) receptors, with demonstrable partial agonist activity [1]. This peptide was the first angiotensin II receptor antagonist to be studied clinically and serves as the chemical and pharmacological reference standard for the peptide antagonist class within the broader angiotensin receptor blocker (ARB) pharmacopeia [2]. Saralasin's historical and continued utility as a research tool is underpinned by its high receptor affinity, with a reported binding Ki of 0.32 nM for a major subset (74%) of angiotensin II binding sites in rat liver membrane preparations [3].

Saralasin vs. Modern ARBs: The Non-Interchangeability of Peptide Antagonists in Research and Procurement


Substituting saralasin with a modern, clinically-used non-peptide angiotensin II receptor blocker (ARB) such as losartan, valsartan, or irbesartan is not scientifically valid. These compounds exhibit fundamentally distinct pharmacological profiles that preclude generic interchange. Saralasin is a non-selective, high-affinity peptide with partial agonist activity, whereas losartan and its class are non-peptide, highly AT1-selective antagonists with clinically desirable oral bioavailability [1]. In functional assays, these differences manifest in non-equivalent physiological outcomes; for instance, in conscious rats, losartan only achieved 75% of the maximal inhibitory response on urine excretion seen with saralasin, and its required concentrations were disproportionately greater [2]. Furthermore, in exercise hemodynamics, saralasin and losartan produced divergent effects on renal blood flow, with saralasin decreasing it and losartan increasing it, underscoring their distinct interactions with the renin-angiotensin system [3]. Selecting saralasin must be driven by a specific need for its non-selective, high-affinity, peptide-based profile, not as a generic alternative to modern ARBs.

Saralasin's Quantifiable Differentiation: A Comparative Evidence Guide for Scientific Selection


Receptor Subtype Selectivity: Saralasin is a Non-Selective AT1/AT2 Antagonist, Distinct from AT1-Selective ARBs

Saralasin binds with similar high affinity to both cloned human AT1 and AT2 receptors, establishing it as a non-selective tool. This contrasts sharply with AT1-selective antagonists like losartan, which do not block the AT2 receptor [1]. In radioligand binding assays using cloned human receptors, saralasin exhibited an IC50 of 0.19 nM at AT2 receptors and 0.48 nM at AT1 receptors, a less than 3-fold difference [2].

Angiotensin Receptors Receptor Pharmacology AT2 Receptor Function

Functional Potency in Renal Response: Saralasin Demonstrates ~100-fold Higher Potency than Losartan in Inhibiting Angiotensin II-Induced Natriuresis

In a conscious rat model with direct paraventricular nucleus (PVN) administration, saralasin was significantly more potent than losartan at inhibiting the natriuretic response to angiotensin II [1]. The IC50 for saralasin was 0.09 nM, compared to 10 nM for losartan, representing a 111-fold difference in potency in this central nervous system-mediated renal function assay [2].

Renal Physiology Natriuresis Angiotensin II In Vivo Pharmacology

Divergent Hemodynamic Effects During Exercise: Saralasin Decreases Renal Blood Flow, Whereas Losartan Increases It

During treadmill exercise in miniswine, saralasin and losartan produce opposing effects on renal blood flow (RBF) [1]. Compared to vehicle control, renal blood flow was increased by losartan, but decreased by saralasin [2]. This functional divergence highlights that saralasin is not a simple functional substitute for losartan, likely due to its partial agonist activity at angiotensin receptors.

Exercise Physiology Hemodynamics Renal Blood Flow Angiotensin II Antagonists

Blood Pressure Response as a Diagnostic for Renin-Dependent Hypertension: Saralasin's Hypotensive Effect is Tightly Correlated with Pretreatment Plasma Renin Activity (r = -0.94)

Saralasin's blood pressure-lowering effect is highly dependent on the pre-existing activity of the renin-angiotensin system, a property exploited for diagnostic purposes [1]. In sodium-depleted hypertensive patients, the decrease in mean arterial pressure (MAP) induced by saralasin showed a strong inverse correlation with the log of pretreatment plasma renin activity (PRA), with a correlation coefficient (r) of -0.94 (P < 0.001) [2]. This relationship is more direct than that observed with ACE inhibitors, where other factors like bradykinin potentiation may contribute to the hypotensive effect [3].

Hypertension Renovascular Disease Diagnostics Renin-Angiotensin System

Optimal Procurement and Utilization Scenarios for Saralasin Based on Differentiated Evidence


Investigating AT2 Receptor-Mediated Physiology and Pathophysiology

Saralasin is the preferred non-selective antagonist for studies where simultaneous blockade of both AT1 and AT2 receptors is required to isolate a response. Its near-equivalent affinity for human AT1 (IC50 0.48 nM) and AT2 (IC50 0.19 nM) receptors [1] makes it a unique tool for dissecting the physiological roles of the AT2 receptor, a function that cannot be achieved with the clinically prevalent AT1-selective antagonists like losartan, valsartan, or irbesartan. Research into AT2-mediated effects on neurite outgrowth, apoptosis, or vasodilation relies on the non-selective, high-affinity binding profile of saralasin.

Central Nervous System Studies of Angiotensin II Function

Due to its exceptionally high potency in the central nervous system, saralasin is the reagent of choice for researchers studying the brain renin-angiotensin system. The demonstrated ~111-fold greater potency of saralasin (IC50 0.09 nM) over losartan (IC50 10 nM) in blocking angiotensin II-induced natriuresis when administered into the paraventricular nucleus [2] provides a clear rationale for its selection. This high potency ensures effective receptor blockade at low concentrations, minimizing off-target effects and making it an indispensable tool for central microinjection studies of angiotensin II-mediated behaviors and autonomic functions.

Validating Renin-Dependency in Experimental Hypertension Models

Saralasin is uniquely suited as a diagnostic tool to quantify the specific contribution of angiotensin II to hypertension in research models. Its hypotensive effect is tightly correlated with baseline plasma renin activity (PRA) (r = -0.94) [3], providing a more direct measure of renin-dependency than the response to ACE inhibitors (e.g., captopril, r = -0.82) [4]. This allows researchers to use the acute blood pressure response to a saralasin infusion as a functional assay to stratify experimental animals or validate the angiotensin-dependence of a hypertensive phenotype.

Exercise and Stress Physiology Research Requiring Acute Hemodynamic Modulation

When a research protocol requires the acute, non-oral modulation of the renin-angiotensin system during dynamic physiological challenges like exercise, saralasin offers a distinct pharmacological fingerprint. Its unique effect of decreasing, rather than increasing, renal blood flow during exercise—in contrast to losartan [5]—makes it a critical tool for understanding the nuanced, tissue-specific roles of angiotensin II in hemodynamic regulation. This divergent physiological outcome cannot be replicated with modern ARBs and is a key differentiator for studies focused on the renal response to exercise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saralasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.